molecular formula C6H3ClI2O B102086 4-Chloro-2,6-diiodophenol CAS No. 15459-50-4

4-Chloro-2,6-diiodophenol

Cat. No.: B102086
CAS No.: 15459-50-4
M. Wt: 380.35 g/mol
InChI Key: UCFDGPBRXPCSBW-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diiodophenol is an organohalogen compound with the molecular formula C6H3ClI2O It is characterized by the presence of chlorine and iodine atoms attached to a phenolic ring

Biochemical Analysis

Biochemical Properties

4-Chloro-2,6-diiodophenol plays a significant role in biochemical reactions, particularly as a disinfectant. It interacts with chlorine to form chloral hydrate, an intermediate in the synthesis of trichloroacetic acid . This reaction is influenced by the concentration of chlorine and population density . The compound’s effectiveness as a disinfectant is attributed to its ability to disrupt cellular processes in microorganisms, leading to their inactivation.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to be effective against insect larvae, such as those of Diptera, Culicidae, and Trichoptera . The compound disrupts cellular metabolism and gene expression in these organisms, leading to their eventual death. Additionally, it may influence cell signaling pathways, although specific details on these interactions are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules and enzymes. It reacts with chlorine to form chloral hydrate, which can further participate in biochemical reactions . The compound’s phenolic structure allows it to interact with proteins and enzymes, potentially inhibiting or activating them. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as light and temperature . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression. These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as acute toxicity and disruption of metabolic processes . Threshold effects are observed, where a certain concentration of the compound is required to achieve a significant biological response. Toxic effects at high doses include cellular damage and potential organ toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound reacts with chlorine to form chloral hydrate, which is further metabolized to trichloroacetic acid . These reactions are part of the broader metabolic processes that involve the detoxification and elimination of the compound from the organism. The presence of this compound can also affect metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s phenolic structure allows it to interact with cellular membranes, facilitating its movement across different compartments. Its distribution is influenced by factors such as concentration gradients and the presence of specific transport proteins.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, with potential effects on organelle-specific processes such as mitochondrial respiration or lysosomal degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-diiodophenol can be synthesized through several methods. One common approach involves the iodination of 4-chlorophenol. The reaction typically uses potassium iodide and potassium iodate in the presence of hydrochloric acid in a methanol-water mixture at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction of this compound can yield dehalogenated phenols.

    Substitution: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or amines are employed under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Phenolic derivatives with substituted nucleophiles.

Scientific Research Applications

4-Chloro-2,6-diiodophenol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as a disinfectant in water purification.

Comparison with Similar Compounds

  • 4-Chloro-2-iodophenol
  • 2,6-Diiodophenol
  • 4-Chlorophenol

Comparison: 4-Chloro-2,6-diiodophenol is unique due to the presence of both chlorine and iodine atoms on the phenolic ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers a broader range of applications in synthesis and research .

Properties

IUPAC Name

4-chloro-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDGPBRXPCSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436564
Record name 4-CHLORO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15459-50-4
Record name 4-Chloro-2,6-diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15459-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Chloro-2,6-diiodophenol a potential alternative for controlling Aedes aegypti larvae?

A: The research paper "Evaluation of Toxicity of Phenolic Compounds Using Aedes aegypti (Diptera: Culicidae) and Artemia salina" investigates the larvicidal activity of this compound against Aedes aegypti mosquito larvae. The study demonstrated that this compound exhibited higher toxicity against the larvae compared to another phenolic compound, 2,6-diiodophenol. While the study acknowledges that this compound was less toxic than the organophosphate Temephos®, a common larvicide, it highlights the compound's potential as a larvicide, particularly considering the need to explore alternative control methods. This is especially important due to increasing concerns about the environmental impact and potential resistance development associated with existing larvicides.

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